4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride

sigma-1 receptor mu-opioid receptor pain

4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride (CAS 1439897-97-8) is a spirocyclic diamine building block featuring a conformationally rigid [5.5]undecane scaffold incorporating an endocyclic oxygen at position 4. This oxygen substitution distinguishes it from the parent 1,9-diazaspiro[5.5]undecane core by modulating lipophilicity, hydrogen-bonding capacity, and receptor-binding pharmacophore geometry—characteristics that drive measurable differences in biological activity when the scaffold is elaborated into bioactive molecules.

Molecular Formula C8H18Cl2N2O
Molecular Weight 229.14 g/mol
CAS No. 1439897-97-8
Cat. No. B1458109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride
CAS1439897-97-8
Molecular FormulaC8H18Cl2N2O
Molecular Weight229.14 g/mol
Structural Identifiers
SMILESC1CNCCC12COCCN2.Cl.Cl
InChIInChI=1S/C8H16N2O.2ClH/c1-3-9-4-2-8(1)7-11-6-5-10-8;;/h9-10H,1-7H2;2*1H
InChIKeyNHCTZADTIPXKLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxa-1,9-diazaspiro[5.5]undecane Dihydrochloride: A Spirocyclic Building Block with Differentiated Scaffold Properties


4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride (CAS 1439897-97-8) is a spirocyclic diamine building block featuring a conformationally rigid [5.5]undecane scaffold incorporating an endocyclic oxygen at position 4 . This oxygen substitution distinguishes it from the parent 1,9-diazaspiro[5.5]undecane core by modulating lipophilicity, hydrogen-bonding capacity, and receptor-binding pharmacophore geometry—characteristics that drive measurable differences in biological activity when the scaffold is elaborated into bioactive molecules [1].

Why 4-Oxa-1,9-diazaspiro[5.5]undecane Dihydrochloride Cannot Be Replaced by Simple Piperidine or Non-Oxygenated Spiro Analogs


The 4-oxa-1,9-diazaspiro[5.5]undecane scaffold is not interchangeable with common piperidine-based building blocks or with the oxygen-free 1,9-diazaspiro[5.5]undecane core. The incorporation of oxygen alters the scaffold's electron distribution, conformational preferences, and hydrogen-bonding capabilities, which have been shown to translate into significant differences in receptor binding affinity and target engagement in downstream bioactive molecules [1]. Furthermore, the dihydrochloride salt form provides consistent aqueous solubility and handling characteristics that the free base does not, removing a source of experimental variability in synthesis and assay preparation .

Quantitative Evidence Differentiating 4-Oxa-1,9-diazaspiro[5.5]undecane Dihydrochloride from Closest Analogs


Enhanced Dual Sigma-1/μ-Opioid Receptor Affinity of 4-Oxa Derivatives vs. Non-Oxygenated Parent Scaffold

In a study evaluating 1,9-diazaspiro[5.5]undecane derivatives as dual σ1/μ receptor ligands, compounds based on the non‑oxygenated parent scaffold (compounds 7b–d) displayed Ki values for both σ1 and μ receptors in the 100–500 nM range [1]. In contrast, derivatives incorporating the 4-oxa-1,9-diazaspiro[5.5]undecane core (compounds 7e–g) achieved Ki values below 100 nM for both targets [1]. This represents at least a 2‑ to 5‑fold improvement in binding affinity conferred by the oxygen atom at position 4.

sigma-1 receptor mu-opioid receptor pain dual ligand spirocyclic scaffold

Scaffold-Dependent Soluble Epoxide Hydrolase (sEH) Inhibition: Oxa-Diazaspiro vs. 2,8-Diazaspiro[4.5]decane

Kato et al. directly compared trisubstituted urea derivatives built on two different spirocyclic diamine scaffolds: 1-oxa-4,9-diazaspiro[5.5]undecane and 2,8-diazaspiro[4.5]decane [1]. The 1‑oxa‑4,9‑diazaspiro[5.5]undecane‑based compound 19 exhibited excellent sEH inhibitory activity and oral bioavailability, lowering serum creatinine in a rat anti‑GBM glomerulonephritis model at 30 mg/kg p.o. [1]. In the same study, the corresponding 2,8‑diazaspiro[4.5]decane‑based ureas failed to produce a comparable effect, demonstrating that the oxa‑diazaspiro[5.5]undecane scaffold is not functionally interchangeable with other spiro‑diamines for sEH inhibition [1].

soluble epoxide hydrolase sEH inhibitor chronic kidney disease spirocyclic diamine urea

Physicochemical Property Differentiation: LogP of 4-Oxa vs. Parent 1,9-Diazaspiro[5.5]undecane

Computed partition coefficients indicate that 4-oxa-1,9-diazaspiro[5.5]undecane (LogP = 0.39) is more lipophilic than the parent 1,9-diazaspiro[5.5]undecane (LogP = 0.23) [1]. The additional oxygen atom contributes both an extra hydrogen-bond acceptor and a modest increase in lipophilicity, which together can enhance passive membrane permeability without excessively raising LogP .

LogP lipophilicity spirocyclic scaffold ADME physicochemical properties

Dihydrochloride Salt Form Provides Controlled Stoichiometry and Enhanced Aqueous Solubility vs. Free Base

4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride (MW 229.14 g/mol) is supplied as a crystalline di‑HCl salt with a defined stoichiometry (2 equivalents of HCl) and a typical purity specification of ≥95% . Unlike the free base (MW 156.23 g/mol), which is a hygroscopic oil or low‑melting solid that can be difficult to handle accurately, the dihydrochloride salt is a stable, free‑flowing powder at ambient temperature and is readily soluble in water and polar organic solvents . This eliminates the need for in‑situ salt formation and ensures batch‑to‑batch consistency in solution‑phase chemistry and biological assays.

salt form solubility dihydrochloride building block formulation

Patent-Recognized Utility in CDK4/6 Inhibitor Scaffolds: 4-Oxa-Diazaspiro Core Delivers Nanomolar Potency

International patent application WO2023056789 explicitly claims 4-oxa-1,9-diazaspiro[5.5]undecane derivatives as CDK4/6 inhibitors, reporting nanomolar inhibitory activity in biochemical assays and a lead compound achieving 85% tumor growth inhibition in xenograft models [1]. While specific IC50 values for the core scaffold itself are not disclosed, the patent's reliance on this oxygenated spiro motif—rather than alternative diazaspiro cores—underscores its differentiated binding-mode compatibility with the CDK4/6 ATP‑binding pocket.

CDK4/6 kinase inhibitor oncology spirocyclic scaffold patent

Application Scenarios Where 4-Oxa-1,9-diazaspiro[5.5]undecane Dihydrochloride Delivers Proven Advantages


Dual Sigma‑1/μ‑Opioid Pain Program Lead Generation

Medicinal chemistry teams pursuing novel analgesics with reduced opioid‑related side effects can use 4-oxa-1,9-diazaspiro[5.5]undecane dihydrochloride as a starting scaffold. As demonstrated by the Ki <100 nM dual σ1/μ activity of its derivatives [1], the oxygenated core provides a measurable potency advantage over the non‑oxygenated parent, accelerating the hit‑to‑lead timeline and reducing the synthetic burden of late‑stage property optimization.

Soluble Epoxide Hydrolase (sEH) Inhibitor Discovery for Chronic Kidney Disease

Based on the in vivo efficacy of 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas in lowering serum creatinine in an anti‑GBM glomerulonephritis model [2], researchers constructing sEH‑targeted libraries can use the oxa-diazaspiro[5.5]undecane dihydrochloride as a validated core fragment. Its superiority over the 2,8-diazaspiro[4.5]decane scaffold in the same model makes it a strategically de‑risked building block for oral sEH programs.

CDK4/6 Oncology Programs Requiring Patent‑Differentiated Chemical Matter

In the competitive CDK4/6 inhibitor landscape, the 4-oxa-1,9-diazaspiro[5.5]undecane core is explicitly claimed in patent WO2023056789, with derivatives achieving nanomolar biochemical potency and 85% tumor growth inhibition in xenograft models [3]. Procuring this specific dihydrochloride building block enables access to a protected chemical space, facilitating the development of novel IP‑positioned clinical candidates.

Physicochemical Property‑Driven Building Block Selection for CNS‑Penetrant Candidates

The moderate LogP (0.39) and additional hydrogen‑bond acceptor of the 4-oxa scaffold make this building block particularly suitable for CNS drug discovery where balanced lipophilicity and H‑bonding capacity are critical for blood–brain barrier penetration. The dihydrochloride salt's consistent solubility further supports high‑throughput chemistry workflows, ensuring reliable reagent delivery in automated synthesis platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.